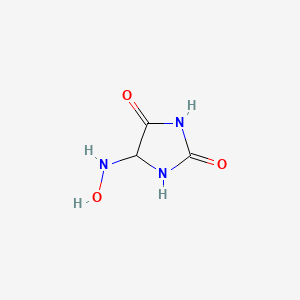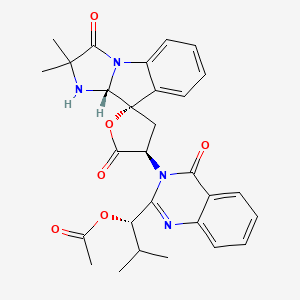
Deoxytryptoquivaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxytryptoquivaline is a mycotoxin produced by certain fungi, particularly those belonging to the genus Aspergillus. It is a secondary metabolite with a complex molecular structure, characterized by its unique spiro-furan-imidazo-indole framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxytryptoquivaline can be synthesized through a series of intricate organic reactions. The synthesis typically involves the construction of the spiro-furan-imidazo-indole core, followed by functional group modifications to achieve the final structure. Key steps include cyclization reactions, oxidation, and esterification .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Aspergillus species. The fungi are cultured under specific conditions that promote the production of the mycotoxin. Optimization of the fermentation parameters, such as pH, temperature, and nutrient availability, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Deoxytryptoquivaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly at the indole ring, can lead to the formation of new analogs with varied activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound serves as a model for studying complex organic synthesis and reaction mechanisms.
Biology: It is used to investigate fungal metabolism and the biosynthesis of secondary metabolites.
Mechanism of Action
Deoxytryptoquivaline exerts its effects through several molecular targets and pathways. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological activities. The exact mechanism involves binding to target proteins and disrupting their normal function, which can result in antiviral and other therapeutic effects .
Comparison with Similar Compounds
Deoxytryptoquivaline is part of a family of compounds known as tryptoquivalines. Similar compounds include:
- Tryptoquivaline A
- Deoxynortryptoquivaline
- O-deacetyl-tryptoquivaline A
- Epifiscalin E
Uniqueness: this compound is unique due to its specific structural features and the presence of the spiro-furan-imidazo-indole core. This structure imparts distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications in various fields.
Properties
CAS No. |
60676-57-5 |
|---|---|
Molecular Formula |
C29H30N4O6 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
[(1S)-1-[3-[(3'R,3aR,4S)-2,2-dimethyl-1,2'-dioxospiro[3,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate |
InChI |
InChI=1S/C29H30N4O6/c1-15(2)22(38-16(3)34)23-30-19-12-8-6-10-17(19)24(35)32(23)21-14-29(39-25(21)36)18-11-7-9-13-20(18)33-26(29)31-28(4,5)27(33)37/h6-13,15,21-22,26,31H,14H2,1-5H3/t21-,22+,26-,29+/m1/s1 |
InChI Key |
IMOPNDYCCIZBPJ-STOWFVKWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)OC3=O)OC(=O)C |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)OC3=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


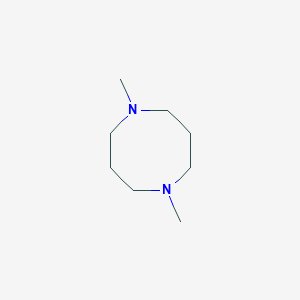

![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)



![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)
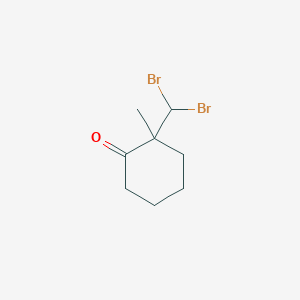
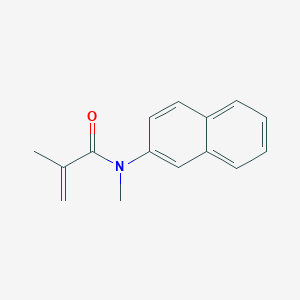
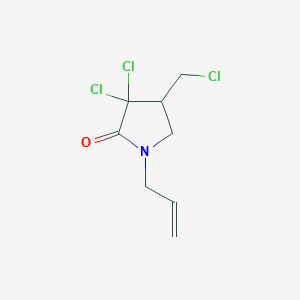
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)

